molecular formula C27H18ClN3O5S B11204287 10-(3-chlorobenzyl)-N-(3-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide CAS No. 1020719-90-7

10-(3-chlorobenzyl)-N-(3-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide

Cat. No.: B11204287
CAS No.: 1020719-90-7
M. Wt: 532.0 g/mol
InChI Key: PSEKPNQEVCPJLZ-UHFFFAOYSA-N
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Description

10-(3-chlorobenzyl)-N-(3-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide is a complex organic compound belonging to the dibenzo[b,f][1,4]thiazepine family These compounds are characterized by a seven-membered heterocyclic ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 10-(3-chlorobenzyl)-N-(3-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide typically involves a multi-step process. One common synthetic route includes:

Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

10-(3-chlorobenzyl)-N-(3-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups, potentially altering its reactivity and biological activity.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines, which may change the compound’s properties.

    Substitution: The presence of chlorobenzyl and nitrophenyl groups allows for substitution reactions, where these groups can be replaced with other functional groups to create derivatives with different properties.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

10-(3-chlorobenzyl)-N-(3-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used as a building block for the development of new materials and catalysts.

    Biology: Its potential biological activity, such as antimicrobial or anticancer properties, can be explored through various bioassays and studies.

    Medicine: The compound may serve as a lead compound for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Its chemical properties can be utilized in the development of specialty chemicals, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 10-(3-chlorobenzyl)-N-(3-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 10-(3-chlorobenzyl)-N-(3-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide include other dibenzo[b,f][1,4]thiazepines, such as:

Properties

CAS No.

1020719-90-7

Molecular Formula

C27H18ClN3O5S

Molecular Weight

532.0 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxamide

InChI

InChI=1S/C27H18ClN3O5S/c28-19-6-3-5-17(13-19)16-30-23-14-18(26(32)29-20-7-4-8-21(15-20)31(34)35)11-12-25(23)37(36)24-10-2-1-9-22(24)27(30)33/h1-15H,16H2,(H,29,32)

InChI Key

PSEKPNQEVCPJLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=C(S2=O)C=CC(=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])CC5=CC(=CC=C5)Cl

Origin of Product

United States

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